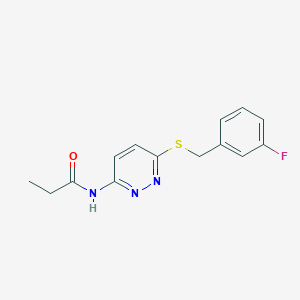

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide, also known as FLB-12, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines and has shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Applications

A study focused on the synthesis of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, including compounds similar to N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide, for reducing gastrointestinal toxicity associated with NSAIDs. These compounds were tested for their analgesic and anti-inflammatory activities, showing significant potential with minimal adverse effects on the gastric mucosa (Gökçe et al., 2011).

Antimicrobial Applications

Another research effort synthesized 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to this compound, demonstrating potent antibacterial and antifungal activities. These compounds were efficient against various strains, showcasing the potential for antimicrobial applications (Helal et al., 2013).

Anticonvulsant Activity

Research into N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, which are analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, explored their anticonvulsant activity. Although these compounds showed less activity than their parent compound, the study provides insight into the structural-activity relationships that could inform future anticonvulsant drug development (Kelley et al., 1995).

Radical Scavenging and Antioxidant Properties

Thioamides, including derivatives similar to this compound, have attracted interest for their ability to act as radical scavengers. A study presented methods for evaluating the antioxidant activity of thioamide derivatives, highlighting their potential in intercepting free radicals (Chernov'yants et al., 2016).

Antifungal Activity

A study on novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, structurally related to this compound, examined their antifungal activities. The compounds demonstrated high inhibitory effects against various fungi, indicating their potential as antifungal agents (Xu et al., 2007).

Wirkmechanismus

Target of Action

The primary target of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

This compound interacts with the α-glucosidase enzyme, inhibiting its activity . The compound exhibits competitive inhibition behavior , meaning it competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the rate of carbohydrate digestion, thereby delaying glucose absorption in the digestive system .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway. By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose. This action results in a decrease in postprandial (after meal) blood glucose levels, which is beneficial in the management of type 2 diabetes mellitus .

Result of Action

The primary molecular effect of this compound is the inhibition of α-glucosidase, leading to a decrease in the rate of carbohydrate digestion and subsequent glucose absorption . This action can help manage postprandial blood glucose levels, potentially offering therapeutic benefits in conditions like type 2 diabetes mellitus .

Eigenschaften

IUPAC Name |

N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3OS/c1-2-13(19)16-12-6-7-14(18-17-12)20-9-10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALQVSARTSEYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B2766569.png)

![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)

![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)

![7-heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2766585.png)